molecular formula C10H16O B8557832 (1S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

(1S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B8557832
M. Wt: 152.23 g/mol
InChI Key: LHXDLQBQYFFVNW-MHPPCMCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04370497

Procedure details

Thiofenchone (23 mg, 0.14 mmol) was reacted with bis-(p-methoxyphenyl)telluroxide for 42 h. Fenchone (5 mg, 23%) νmax 1965,1930,1875,1742,1465,1385 and 1025 cm-1 was obtained after p.l.c. (petroleum ether-ethyl acetate 20:1). A low yield was obtained due to volatility of the product. Sulphur and bis-(p-methoxyphenyl)telluride were, however, isolated in 75 and 81% yields respectively.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:8](=S)[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2.C[O:13]C1C=CC([Te](C2C=CC(OC)=CC=2)=O)=CC=1>>[CH3:1][C:2]1([CH3:11])[C:8](=[O:13])[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
23 mg
Type
reactant
Smiles
CC1(C2CCC(C2)(C1=S)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC(C2)(C1=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04370497

Procedure details

Thiofenchone (23 mg, 0.14 mmol) was reacted with bis-(p-methoxyphenyl)telluroxide for 42 h. Fenchone (5 mg, 23%) νmax 1965,1930,1875,1742,1465,1385 and 1025 cm-1 was obtained after p.l.c. (petroleum ether-ethyl acetate 20:1). A low yield was obtained due to volatility of the product. Sulphur and bis-(p-methoxyphenyl)telluride were, however, isolated in 75 and 81% yields respectively.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:8](=S)[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2.C[O:13]C1C=CC([Te](C2C=CC(OC)=CC=2)=O)=CC=1>>[CH3:1][C:2]1([CH3:11])[C:8](=[O:13])[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
23 mg
Type
reactant
Smiles
CC1(C2CCC(C2)(C1=S)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC(C2)(C1=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04370497

Procedure details

Thiofenchone (23 mg, 0.14 mmol) was reacted with bis-(p-methoxyphenyl)telluroxide for 42 h. Fenchone (5 mg, 23%) νmax 1965,1930,1875,1742,1465,1385 and 1025 cm-1 was obtained after p.l.c. (petroleum ether-ethyl acetate 20:1). A low yield was obtained due to volatility of the product. Sulphur and bis-(p-methoxyphenyl)telluride were, however, isolated in 75 and 81% yields respectively.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:8](=S)[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2.C[O:13]C1C=CC([Te](C2C=CC(OC)=CC=2)=O)=CC=1>>[CH3:1][C:2]1([CH3:11])[C:8](=[O:13])[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
23 mg
Type
reactant
Smiles
CC1(C2CCC(C2)(C1=S)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC(C2)(C1=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.